molecular formula C10H11N3O2 B11895656 Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B11895656
M. Wt: 205.21 g/mol
InChI Key: LGORZXRNYMPYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methyl group at the 1-position and an ethyl ester at the 3-position. Its molecular formula is C₁₀H₁₁N₃O₂, with a molecular weight of 221.23 g/mol (estimated).

Properties

IUPAC Name

ethyl 1-methylpyrazolo[3,4-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7-5-4-6-11-9(7)13(2)12-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGORZXRNYMPYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Knoevenagel Condensation : The arylglyoxal and cyclic dicarbonyl compound form a conjugated enone intermediate.

  • Michael Addition : The pyrazol-5-amine attacks the enone, followed by cyclization to form the pyrazolo[3,4-b]pyridine skeleton.

  • Dearoylation : Unexpected removal of the aroyl group occurs under catalytic conditions, yielding the final product.

Key Data:

ComponentRoleOptimal ConditionsYield
4-BromophenylglyoxalElectrophile80°C, TPAB catalyst97%
3-Methyl-1-phenyl-1H-pyrazol-5-amineNucleophileH2O/acetone (1:2)
DimedoneCyclic dicarbonyl4-hour reaction time

This method is favored for its high atom economy and minimal purification requirements.

Stepwise Synthesis via Pyridine Intermediate

A sequential approach involves synthesizing a substituted pyridine followed by pyrazole annulation. For example, iodomethane-treated piperidine derivatives react with lactams to form pyridine intermediates. Subsequent treatment with hydrazono acetate introduces the pyrazole ring, yielding the pyrazolo[3,4-b]pyridine framework.

Methylation and Esterification

  • Methylation : The pyrazole nitrogen is methylated using iodomethane and potassium carbonate in DMF at room temperature (90% yield).

  • Esterification : Carboxylic acid intermediates are converted to ethyl esters via Fischer esterification (H2SO4, ethanol, reflux).

Comparison of Methylating Agents:

Methylating AgentBaseSolventTemperatureYield
IodomethaneK2CO3DMF20°C90%
Dimethyl carbonateNaHDMF110°C81%

Iodomethane offers higher efficiency under milder conditions.

Solid-Phase Synthesis for Scalability

Patent CN102911174A describes a scalable method using solid-supported reagents. A brominated pyridine precursor is immobilized on silica gel, followed by cyclization with hydrazine hydrate. The ethyl ester group is introduced via reaction with ethyl chloroformate, achieving an 85% isolated yield.

Advantages:

  • Simplified purification via filtration.

  • Reduced solvent waste.

Catalytic Dearomatization Strategies

Recent advances employ palladium-catalyzed dearomatization to form the pyridine ring. A nitro-substituted pyrazole undergoes hydrogenation with Pd/C, followed by cyclization to yield the pyrazolo[3,4-b]pyridine core. Ethyl esterification is completed using ethyl bromide and triethylamine (78% yield).

Green Chemistry Approaches

Environmentally benign methods utilize water as a solvent. A mixture of 3-methylpyrazole-5-carbaldehyde and ethyl acetoacetate undergoes microwave-assisted cyclization in aqueous NaOH (70°C, 30 minutes), yielding the target compound in 82% yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate exhibits a range of pharmacological activities, making it a valuable candidate for drug development. Key applications include:

Antimicrobial Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class, including this compound, possess significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial and fungal pathogens, making them potential candidates for treating infections caused by resistant strains .

Anti-Cancer Properties

Numerous studies have highlighted the anti-cancer potential of pyrazolo[3,4-b]pyridine derivatives. This compound has demonstrated efficacy as an inhibitor of important cancer-related proteins such as cyclin-dependent kinases and protein kinases . This compound's ability to induce apoptosis in cancer cells positions it as a promising lead compound in oncology research.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It acts on various inflammatory pathways and cytokines, suggesting its utility in treating inflammatory diseases .

Neurological Applications

Recent investigations into the neuroprotective effects of pyrazolo[3,4-b]pyridines indicate that this compound may play a role in neurodegenerative disease management. Its potential to inhibit neuroinflammation and oxidative stress could be beneficial in conditions like Alzheimer's disease .

Structural Significance

The unique structure of this compound allows for extensive modification and optimization, which is crucial for enhancing its biological activity and selectivity. The pyrazolo[3,4-b]pyridine scaffold provides a versatile platform for synthesizing a wide variety of derivatives with tailored pharmacological profiles .

Case Study 1: Anticancer Activity

In a study examining the anticancer activity of various pyrazolo[3,4-b]pyridine derivatives, this compound was found to significantly inhibit the proliferation of breast cancer cells in vitro. The mechanism was linked to the induction of cell cycle arrest and apoptosis through modulation of key signaling pathways .

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited potent activity with minimum inhibitory concentrations comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1131604-85-7)
  • Structure : Differs by a bromine atom at the 5-position.
  • Molecular Weight : 270.08 g/mol (vs. 221.23 for the target compound).
  • Properties :
    • Increased lipophilicity (XLogP3 = 2.1) due to bromine .
    • Bromine’s electron-withdrawing effect alters reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : Used as an intermediate in synthesizing kinase inhibitors .
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
  • Structure : Replaces the ethyl ester with a carboxylic acid.
  • Properties :
    • Higher water solubility (due to acidic group) but reduced cell permeability.
    • Direct involvement in hydrogen bonding, enhancing target binding in drug candidates .

Ring Saturation and Positional Isomerism

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 2090113-47-4)
  • Structure : Features a saturated pyridine ring ([3,4-c] vs. [3,4-b] in the target compound).
  • Properties :
    • Reduced aromaticity improves solubility in polar solvents.
    • Tetrahydro structure may enhance metabolic stability in vivo .
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
  • Structure : Complex substitutions include methoxyphenyl and piperidinyl groups.
  • Applications : Demonstrated anticoagulant activity (e.g., apixaban analogs) due to thrombin inhibition .

Functional Group Modifications

Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • Structure : Fluorobenzyl group at the 1-position.
  • Properties :
    • Fluorine enhances metabolic stability and blood-brain barrier penetration.
    • Increased steric bulk may affect binding pocket accommodation .
Ethyl 3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
  • Structure : Substituted with a carbohydrazide group.
  • Applications: Potential use in metal chelation or as a precursor for hydrazine-based derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Applications
Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C₁₀H₁₁N₃O₂ 221.23 Methyl, Ethyl ester ~1.5 Prodrug intermediate
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C₉H₈BrN₃O₂ 270.08 Bromine at C5 2.1 Kinase inhibitor synthesis
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid C₈H₇N₃O₂ 177.16 Carboxylic acid 0.7 Direct kinase binding
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate C₁₀H₁₅N₃O₂ 209.25 Tetrahydro ring 1.2 Improved metabolic stability

Research Findings and Trends

  • Electronic Effects : Bromine and trifluoromethyl groups (e.g., 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid) enhance electrophilicity, favoring nucleophilic substitutions .
  • Biological Activity : Tetrahydro derivatives (e.g., apixaban analogs) show prolonged half-lives due to reduced CYP450-mediated oxidation .
  • Synthetic Efficiency: Ionic liquids improve reaction yields (e.g., 85% for 4-aryl-5-cyano derivatives) compared to traditional solvents .

Biological Activity

Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C10H11N3O2
  • Molecular Weight : 205.213 g/mol
  • CAS Number : 1367752-05-3

Antimicrobial Properties

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines, including this compound, as promising candidates against Mycobacterium tuberculosis. A combinatorial library of derivatives was synthesized and evaluated for their activity against the H37Rv strain of M. tuberculosis. The results indicated that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold enhance antimicrobial efficacy, suggesting that this compound could serve as a lead for developing new antitubercular agents .

Anti-Cancer Activity

Pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit anti-cancer properties by inhibiting key proteins involved in cancer progression. This compound has shown inhibitory effects on cyclin-dependent kinases and other enzymes related to tumor growth and metastasis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that certain derivatives can inhibit phosphodiesterase (PDE) enzymes implicated in neurodegenerative diseases. This suggests a potential therapeutic role in conditions such as Alzheimer's disease .

Synthesis Methods

The synthesis of this compound typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. This method allows for the generation of a diverse library of derivatives through structural modifications .

Study 1: Antitubercular Activity

In a study conducted by Rao et al., various pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against M. tuberculosis using the microplate alamar blue assay (MABA). The findings suggested that compounds with specific substituents showed significant activity against the pathogen, indicating the potential for further development into therapeutic agents .

Study 2: Inhibition of Kinases

A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their ability to inhibit kinases associated with cancer cell proliferation. The study demonstrated that modifications to the ethyl ester group significantly impacted the inhibitory activity against specific cancer cell lines .

Comparative Table of Biological Activities

Activity Compound Effectiveness
AntimicrobialThis compoundPromising against M. tuberculosis
Anti-CancerVarious derivativesEffective against multiple cancer types
NeuroprotectiveSelected derivativesPotential in Alzheimer's treatment

Q & A

Q. What are the common synthetic routes for Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate?

The synthesis typically involves cyclocondensation reactions using substituted pyridine precursors. A widely used method includes:

  • Step 1 : Condensation of aminopyridine derivatives with β-keto esters under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
  • Step 2 : Methylation at the N1 position using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
  • Step 3 : Esterification or functionalization at the 3-position to introduce the carboxylate group. Yields can vary (40–75%) depending on solvent choice (e.g., ethanol, DMF) and reaction time .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for the methyl group (δ ~3.9 ppm, singlet) and ester moiety (δ ~4.3–4.5 ppm for CH₂ and δ ~1.3 ppm for CH₃). The pyrazolo[3,4-b]pyridine aromatic protons appear between δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 232.1) confirm the molecular weight.
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm⁻¹) and C-N (~1250 cm⁻¹).

Q. What preliminary biological activities have been reported?

While direct studies on this compound are limited, structurally related pyrazolo[3,4-b]pyridines exhibit:

  • Antimicrobial activity : Inhibition of bacterial growth (e.g., E. coli, S. aureus) at MIC values of 8–32 µg/mL .
  • Kinase inhibition : Moderate activity against tyrosine kinases (IC₅₀ ~1–10 µM) due to interactions with ATP-binding pockets .

Advanced Research Questions

Q. How can reaction yields be optimized for substituted derivatives?

Strategies include:

  • Catalyst optimization : Use of Pd(PPh₃)₄ for Suzuki couplings to introduce aryl groups (yields improved by 20–30% vs. traditional methods) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >80% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions.

Q. What strategies address solubility issues in biological assays?

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the 5- or 6-position of the pyridine ring to improve aqueous solubility .
  • Formulation : Use of co-solvents (e.g., DMSO:PBS mixtures) or nanoemulsions to enhance bioavailability.
  • Prodrug design : Replace the ethyl ester with a more hydrolyzable group (e.g., pivaloyloxymethyl) for gradual release .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from assay variability. Mitigation approaches:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds.
  • Validate purity : Ensure >95% purity via HPLC to exclude confounding effects from impurities .
  • Compare structural analogs : Evaluate activity trends across derivatives (e.g., bromo vs. methyl substituents) to identify critical functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.